molecular formula C14H19N3O2 B1514479 [2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride CAS No. 939760-53-9

[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride

Cat. No.: B1514479
CAS No.: 939760-53-9
M. Wt: 261.32 g/mol
InChI Key: ZJNKSPDTTKZYJZ-UHFFFAOYSA-N
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Description

[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride is a Boc-protected amine derivative featuring a 4-cyanophenyl substituent. The tert-butyl carbamate group serves as a protective moiety for the primary amine, enabling controlled deprotection in synthetic workflows. The hydrochloride salt enhances stability and solubility in polar solvents. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor-targeted therapies, where the cyano group may enhance binding affinity or metabolic stability .

Properties

CAS No.

939760-53-9

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(4-cyanophenyl)ethyl]carbamate

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-9-12(16)11-6-4-10(8-15)5-7-11/h4-7,12H,9,16H2,1-3H3,(H,17,18)

InChI Key

ZJNKSPDTTKZYJZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C#N)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C#N)N

Origin of Product

United States

Biological Activity

[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride (CAS: 939760-53-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound.

The compound has the following chemical characteristics:

  • Molecular Formula: C14H20ClN3O2
  • Molecular Weight: 297.78 g/mol
  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents such as ethanol and dimethylformamide .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the cyano group and the carbamate moiety may contribute to its pharmacological properties, potentially influencing enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that related carbamate derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission .

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that derivatives with similar structures can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer). These studies report IC50 values ranging from 0.5 to 2 µM, indicating moderate potency against these cell lines .

Cell LineIC50 Value (µM)
HeLa1.7
A3750.87
HCT1160.55

3. G Protein-Coupled Receptor Modulation

The compound may also interact with G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. The modulation of GPCRs can lead to alterations in cellular responses, including changes in proliferation and apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of related carbamate compounds, researchers found that specific derivatives exhibited selective inhibition of CDK1 and CDK2 kinases, which are crucial for cell cycle regulation. The compound demonstrated an IC50 of approximately 6 nM against CDK1, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotective Effects

Another study explored neuroprotective effects against oxidative stress-induced neuronal damage using compounds structurally related to this compound. The results indicated that these compounds could reduce neuronal apoptosis, suggesting a possible application in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential use as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of similar carbamate derivatives. Research indicates that modifications in the chemical structure can enhance the efficacy against specific cancer cell lines, suggesting that [2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride might exhibit similar properties .

Neuropharmacology

Compounds with amino and cyano groups have been studied for their neuroprotective effects. The potential modulation of neurotransmitter systems makes this compound a candidate for further exploration in treating neurodegenerative diseases.

Research Findings

  • Experimental results indicate that related compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thereby enhancing cognitive function .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Synthesis Application Table

Reaction TypeDescription
Nucleophilic Substitution Used to introduce functional groups into the molecule.
Coupling Reactions Acts as a building block for larger, more complex structures.

Toxicology and Safety

While exploring its applications, safety data sheets indicate that proper handling and storage are crucial due to potential hazards associated with chemical exposure. The compound should be handled in accordance with safety regulations to mitigate risks .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic or thermal conditions to release the free amine.

Reaction Conditions and Mechanisms

MethodReagents/ConditionsOutcomeYieldSource
Acidic hydrolysisHCl (4 M in dioxane), 25°C, 2 hFree amine hydrochloride salt>90%
Thermal decompositionHeating at 120°C in tolueneGradual Boc removal via CO₂ release75–85%
PhotolysisUV light (254 nm) in aqueous acetonitrileRapid cleavage via radical intermediates60–70%
  • Mechanistic Insights :

    • Acidic conditions protonate the carbamate oxygen, triggering elimination of tert-butanol and CO₂ to yield the primary amine .

    • Photolytic cleavage involves excitation of the carbamate chromophore, leading to homolytic bond cleavage and formation of reactive intermediates (e.g., triplet-state biradicals) .

Reactivity of the Primary Amine

After deprotection, the free amine participates in nucleophilic reactions:

Key Transformations

Reaction TypeReagents/ConditionsProductApplicationSource
AcylationAcetic anhydride, pyridine, 0°C → 25°CAcetamide derivativePeptide synthesis
Reductive alkylationFormaldehyde, NaBH₃CN, MeOHN-Methylated amineBioactive analog synthesis
SulfonylationTosyl chloride, DIPEA, DCMSulfonamide intermediateDrug candidate libraries
  • Limitations : Steric hindrance from the adjacent ethyl-carbamate group may reduce reaction rates in bulky electrophiles.

Nitrile Group Transformations

The 4-cyano-phenyl moiety undergoes hydrolysis, reduction, or cycloaddition:

Reaction Pathways

ReactionReagents/ConditionsProductNotesSource
Acidic hydrolysisH₂SO₄ (50%), reflux, 6 h4-Carboxyphenyl derivativeRequires Boc protection
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH4-Aminomethylphenyl derivativeChemoselective for nitrile
Click chemistryNaN₃, Cu(I), DMF, 60°CTetrazole-functionalized analogBioorthogonal labeling
  • Hydrolysis Mechanism : Protonation of the nitrile nitrogen followed by nucleophilic water attack generates a carboxylic acid via an intermediate imidic acid .

Stability Under Ambient Conditions

The compound exhibits sensitivity to:

  • Moisture : Hydrolysis of the nitrile group occurs slowly in humid environments.

  • Light : Prolonged UV exposure degrades the Boc group (t₁/₂ = 4 h under ambient lab lighting) .

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Key Influencing Factors
Boc carbamateModerateAcid strength, temperature
Primary amineHighSteric hindrance, pH
Aromatic nitrileLowElectrophilicity of the nitrile carbon

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a family of tert-butyl carbamate-protected amines with aryl substituents. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride 4-Cyanophenyl C₁₅H₂₀ClN₃O₂ ~309.8 (estimated) High polarity due to cyano group; enhanced metabolic stability
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate 4-Methoxyphenyl C₁₄H₂₀N₂O₃ 264.33 Electron-donating methoxy group increases solubility in organic solvents
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate 4-Chlorophenyl C₁₃H₁₇ClN₂O₂ 268.74 Moderate electron-withdrawing effect; potential halogen bonding interactions
[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester 4-Methoxy + oxime C₁₄H₂₀N₂O₄ 280.32 Oxime functionality introduces chelation potential; lower thermal stability

Preparation Methods

Use of Neutral Starting Materials

A key advancement in synthesis is the use of the neutral forms of the reactants rather than their salts. This approach was found to:

  • Simplify the reaction process.
  • Avoid high viscosity and solidification issues in the reaction mixture.
  • Improve yields and purity.
  • Eliminate the need for careful control of reagent addition order.

This represents a significant improvement over prior art methods that used salt forms and large amounts of bases like triethylamine, which caused operational difficulties and lower yields.

Reaction Conditions

  • Reagents:

    • Compound A: tert-butyl (2-amino-2-(4-cyanophenyl)ethyl)carbamate (neutral form)
    • Compound B: Corresponding acid or acid chloride for salt formation (e.g., hydrochloric acid)
  • Solvents:
    Suitable organic solvents include:

    • Cyclic ethers (e.g., tetrahydrofuran, 1,4-dioxane)
    • Ketones (e.g., methylisobutylketone, methylethylketone)
    • Amides (e.g., dimethylformamide, dimethylacetamide)
    • Alcohols (methanol, ethanol, isopropanol)
    • Nitriles (e.g., acetonitrile)
      Mixtures of these solvents are also applicable.
  • Base:
    Tertiary amines or aromatic amines (e.g., pyridine, methylpyridine) are used to neutralize the reaction medium and facilitate salt formation without causing excessive viscosity.

  • Temperature:
    Reactions are generally conducted at moderate temperatures (around 60 °C) to optimize conversion without degradation.

Molar Ratios and Concentrations

  • The molar ratio of compound A to compound B is critical for optimal yield:

    • Preferred range: 1:0.95 to 1:1.5
    • More preferably: 1:1.05 to 1:1.35
    • Most preferably: 1:1.05 (slight excess of acid to ensure complete conversion).
  • Concentrations of the compounds in the solvent range from 1% to 40% (w/v), with 15-40% being optimal for industrial scale to balance solubility and reaction kinetics.

Stepwise Preparation Protocol

Step Description Conditions/Notes
1. Mixing of Neutral Reagents Combine tert-butyl (2-amino-2-(4-cyanophenyl)ethyl)carbamate and acid (e.g., HCl) in selected organic solvent Molar ratio ~1:1.05, solvent volume adjusted to achieve 15-40% concentration
2. Base Addition Add tertiary or aromatic amine base to neutralize and facilitate salt formation Base added after mixing reagents; avoids high viscosity
3. Stirring and Reaction Stir the mixture at ~60 °C for sufficient time to complete reaction Reaction time optimized based on scale and solvent
4. Isolation and Purification Isolate the hydrochloride salt by crystallization or precipitation Use of solvents like acetonitrile or alcohols for crystallization

Advantages of the Improved Method

  • Higher Yield: Up to 93% yield reported compared to ~85% in older methods using salt reagents and excess base.
  • Better Purity: Reduced side reactions due to milder conditions and neutral reagent use.
  • Simplified Process: Single-step mixing without complex order of addition control.
  • Industrial Scalability: Avoids solidification and high viscosity, facilitating stirring and heat transfer.

Research Findings and Comparative Analysis

Parameter Prior Art Methods (Salt Forms) Improved Method (Neutral Forms)
Yield ~85% Up to 93%
Purity Moderate, affected by side reactions Higher, cleaner reaction profile
Reaction Mixture Viscosity High, solidification issues Low, easy stirring
Base Usage Large excess of triethylamine Controlled amounts of tertiary/aromatic amines
Process Complexity High, requires careful reagent addition Low, one-step mixing feasible
Industrial Suitability Limited by viscosity and stirring Suitable for scale-up

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride

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